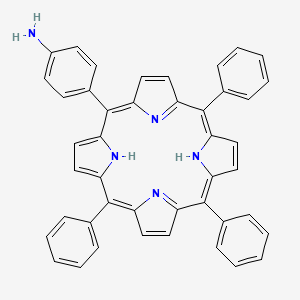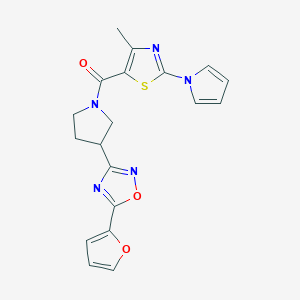![molecular formula C20H21ClFN3O3S B2628665 N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252927-92-6](/img/no-structure.png)
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
- A study by Menciu et al. (1999) discusses the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, highlighting their potential as antiallergic agents. This research could be relevant to the scientific applications of the specified compound, considering its structural similarities and potential biological activities (Menciu et al., 1999).
Antitumor Activities
- Xiong Jing (2011) synthesized derivatives containing structural elements similar to the specified compound, which showed selective antitumor activities. This suggests potential research applications of the compound in cancer treatment (Xiong Jing, 2011).
- Hafez and El-Gazzar (2017) explored thieno[3,2-d]pyrimidine derivatives with notable anticancer activity. This provides insights into the possible antitumor applications of related compounds (Hafez & El-Gazzar, 2017).
Herbicidal Activity
- Wu et al. (2011) studied N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, revealing their herbicidal activities. This suggests a potential application of the compound in agricultural sciences (Wu et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs, examining their photovoltaic efficiency and ligand-protein interactions. These findings could be extrapolated to similar compounds, indicating their potential in renewable energy and biochemical research (Mary et al., 2020).
Anticytomegalovirus Activity
- Research by Paramonova et al. (2020) on N-aryl acetamides with anticytomegalovirus activity highlights the potential application of similar compounds in virology and pharmaceutical research (Paramonova et al., 2020).
Antimicrobial Evaluation
- Vlasov et al. (2022) synthesized 6-heteryl-thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, assessing their antimicrobial activity. This suggests a research application for the specified compound in the field of antimicrobial drug development (Vlasov et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluorobenzylamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl chloride to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a solid." ] } | |
CAS-Nummer |
1252927-92-6 |
Molekularformel |
C20H21ClFN3O3S |
Molekulargewicht |
437.91 |
IUPAC-Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-12(2)5-7-24-19(27)18-16(6-8-29-18)25(20(24)28)11-17(26)23-10-13-3-4-15(22)14(21)9-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
XAUQINZHSIIAFN-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)






![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)

![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)
![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2628603.png)
